Benzoin isopropyl ether
Description
Historical Context and Evolution of Benzoin (B196080) Derivative Research
The journey of benzoin derivatives began in 1832 with the discovery of the benzoin condensation by Justus von Liebig and Friedrich Wöhler. wikipedia.org This reaction, which involves the dimerization of two aldehydes to form an α-hydroxy ketone, laid the foundational chemistry for what would become a versatile class of compounds. wikipedia.org The initial synthesis was later improved upon by Nikolay Zinin, who introduced a cyanide-catalyzed version of the reaction. wikipedia.org
Over the decades, research expanded from the parent compound, benzoin, to its various derivatives. A significant evolutionary step was the synthesis of benzoin ethers. These ethers, including the methyl, ethyl, and isopropyl variants, were found to possess valuable photochemical properties. The usefulness of benzoin and its derivatives in photopolymerization was first suggested in the mid-20th century, with evidence pointing to their ability to undergo photocleavage to form radicals. city.ac.uk This discovery was pivotal, shifting the focus of some research towards their application as photoinitiators in polymer synthesis. The development of various benzoin ethers has been driven by the need for photoinitiators with specific solubility, reactivity, and performance characteristics in different polymer systems.
Significance of Benzoin Isopropyl Ether as a Photoinitiator in Modern Polymer Chemistry
This compound is classified as a Type I photoinitiator, which means it undergoes unimolecular bond cleavage upon exposure to ultraviolet (UV) light to generate free radicals. liftchem.com This process, known as α-cleavage or Norrish Type I reaction, is the cornerstone of its utility in initiating polymerization reactions. researchgate.netnih.gov The efficiency of this compound as a photoinitiator is crucial in numerous industrial applications, including the rapid curing of coatings, inks, and adhesives.
Upon absorbing UV radiation, typically in the range of 254-365 nm, the this compound molecule cleaves to form a benzoyl radical and an α-isopropoxybenzyl radical. These radicals then initiate the polymerization of monomers, such as acrylates, leading to the formation of a cross-linked polymer network. researchgate.net The choice of the isopropyl ether derivative over other alkyl ethers can influence properties such as solubility in monomer systems and the reactivity of the generated radicals. For instance, its smaller isopropyl group may enhance solubility in certain polar solvents compared to bulkier derivatives.
The performance of this compound is often compared with that of other photoinitiators. For example, in some systems, it has demonstrated different quantum efficiencies compared to benzoin methyl ether and 2,2'-diethoxyacetophenone. science.gov Research has also explored incorporating benzoin ether moieties into polymeric backbones to create macrophotoinitiators with reduced migration and enhanced efficiency in certain applications. kpi.ua
Scope and Objectives of Current Research on this compound
Contemporary research on this compound is multifaceted, with several key objectives aimed at enhancing its performance and broadening its applicability. A significant area of focus is the development of more sustainable and efficient synthesis methods. nih.gov Traditionally, the synthesis of benzoin ethers can involve a two-step process starting with the cyanide-catalyzed condensation of benzaldehyde (B42025) to benzoin, followed by etherification. acs.orgresearchgate.net Due to the high toxicity of cyanide, researchers are actively exploring greener catalytic systems. For instance, studies have investigated the use of heterogeneous catalysts like Cu-Fe-hydrotalcite and N-doped WO3 nanobelts for a more environmentally benign, one-step synthesis from benzaldehyde and isopropanol (B130326). nih.govacs.orgresearchgate.net
Another major research thrust is the detailed investigation of its photochemical and photophysical properties. Understanding the precise mechanism of α-cleavage, the dynamics of the resulting radicals, and the factors influencing the initiation efficiency is crucial for optimizing its performance. nih.govacs.org Techniques such as time-resolved spectroscopy are employed to study the transient species formed upon photolysis. nih.gov
Furthermore, research is being conducted on the reduction of this compound to understand its chemical reactivity and potential side reactions. researchgate.net There is also interest in its use in novel polymerization techniques and the development of advanced materials with tailored properties. researchgate.net This includes its application in creating high-precision polymers and as an intermediate in the synthesis of other valuable chemical compounds.
Key Challenges and Future Directions in this compound Studies
Despite its widespread use, there are challenges associated with this compound that current and future research aims to address. One of the primary challenges is the development of truly green and economically viable synthesis routes that can be scaled for industrial production. acs.orgresearchgate.net While promising results have been achieved with novel catalytic systems, their stability, reusability, and efficiency remain areas of active investigation. researchgate.net Another challenge is to minimize or eliminate the formation of byproducts during both synthesis and photopolymerization, which can affect the purity and performance of the final polymer product.
The future of this compound research is directed towards creating next-generation photoinitiating systems. This includes the design of novel benzoin derivatives with improved properties, such as higher quantum yields, better light absorption characteristics (shifting towards the near-UV and visible regions), and lower volatility. researchgate.netresearchgate.net The development of polymeric and dendritic photoinitiators based on benzoin ether structures is a promising avenue to address issues like migration in cured materials, which is particularly important for applications in food packaging and biomedical devices. kpi.ua
Moreover, there is a growing interest in biomass-derived benzoin photoinitiators as a sustainable alternative to petrochemical-based compounds. researchgate.net As the demand for environmentally friendly and high-performance materials continues to grow, research will likely focus on integrating this compound and its derivatives into advanced applications such as 3D printing and the fabrication of microelectronics. numberanalytics.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₇H₁₈O₂ |
| Molecular Weight | 254.33 g/mol |
| CAS Number | 6652-28-4 guidechem.com |
| Appearance | Colorless to pale yellow liquid/solid guidechem.com |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR | Spectral data available, showing characteristic peaks for aromatic, methine, and isopropyl protons. spectrabase.comchemicalbook.com |
| ¹³C NMR | Spectral data available, indicating the presence of carbonyl, ether-linked, and aromatic carbons. guidechem.com |
| IR Spectroscopy | Spectra show characteristic absorption bands for C=O (carbonyl) and C-O-C (ether) functional groups. guidechem.com |
| Mass Spectrometry | GC-MS data available for structural confirmation. spectrabase.com |
Structure
3D Structure
Properties
IUPAC Name |
1,2-diphenyl-2-propan-2-yloxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13(2)19-17(15-11-7-4-8-12-15)16(18)14-9-5-3-6-10-14/h3-13,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAHTMIQULFMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884324 | |
| Record name | Ethanone, 2-(1-methylethoxy)-1,2-diphenyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6652-28-4 | |
| Record name | Benzoin isopropyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6652-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanone, 2-(1-methylethoxy)-1,2-diphenyl- | |
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| Record name | Ethanone, 2-(1-methylethoxy)-1,2-diphenyl- | |
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| Record name | Ethanone, 2-(1-methylethoxy)-1,2-diphenyl- | |
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| Record name | 2-(1-methylethoxy)-1,2-diphenylethan-1-one | |
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Synthesis Methodologies and Advanced Synthetic Chemistry
Catalytic Synthesis Approaches
The development of novel catalysts is central to advancing the synthesis of benzoin (B196080) isopropyl ether. Researchers are focusing on creating systems that offer high efficiency, selectivity, and improved environmental profiles.
Cu-Fe-Hydrotalcite Catalysis in One-Step Benzoin Isopropyl Ether Synthesis
A notable advancement is the use of a heterogeneous, recyclable Cu-Fe-hydrotalcite catalyst for the synthesis of this compound from benzaldehyde (B42025) and propanol. researchgate.netresearchgate.net This method allows for a one-step process that combines both condensation and etherification, streamlining the traditional two-step synthesis. researchgate.netresearchgate.net
A primary advantage of the Cu-Fe-hydrotalcite catalytic method is the elimination of highly toxic cyanide, which is traditionally used in benzoin condensation. researchgate.netresearchgate.netnih.govfigshare.comsci-hub.red The development of cyanide-free pathways is a significant step towards greener chemical synthesis. researchgate.netresearchgate.net Alternative catalysts, such as thiamine (B1217682) (Vitamin B1), have also been explored to circumvent the use of cyanide salts. youtube.comgoogle.com
| Catalyst | Benzaldehyde Conversion (%) | This compound Selectivity (%) | Temperature (K) | Time (min) |
| Cu-Fe-Hydrotalcite | 59.7 | ~100 | 423 | 160 |
Avoidance of Cyanide Poisoning in Synthetic Pathways
Photocatalytic Synthesis using N-Doped WO₃ Nanobelts
A green photocatalytic approach for the selective synthesis of this compound has been developed using N-doped tungsten oxide (WO₃) nanobelts. nih.govfigshare.com This innovative method utilizes light energy to drive the chemical reaction, offering a more sustainable alternative to traditional thermal processes.
The enhanced photocatalytic activity of N-doped WO₃ nanobelts is attributed to the synergistic effect of oxygen vacancies and acid sites on the catalyst's surface. nih.govfigshare.com Oxygen vacancies play a crucial role in the adsorption and activation of reactant molecules, while Brønsted acid sites promote the etherification step of the reaction. nih.govfigshare.com The introduction of nitrogen and the creation of oxygen vacancies alter the band structure and electronic properties of the material, leading to improved photocatalytic performance. nih.govfigshare.comnih.gov
This photocatalytic synthesis can be driven by a green light-emitting diode (LED), highlighting its potential for energy-efficient and controlled chemical production. nih.govfigshare.com The use of visible light, as opposed to higher-energy UV radiation, further enhances the green credentials of this synthetic route. nih.govfigshare.com
Selective C-C Coupling Strategies in Photocatalysis
The synthesis of this compound (BIE) via photocatalysis represents a significant advancement towards green chemistry, avoiding the highly toxic cyanide catalysts used in traditional methods. nih.gov A key strategy involves the selective carbon-carbon (C-C) coupling of benzaldehyde in the presence of isopropanol (B130326). Researchers have successfully employed nitrogen-doped tungsten trioxide (N-doped WO₃) nanobelts as a photocatalyst under green-light-emitting diode (LED) irradiation for this purpose. nih.gov
The efficacy of this photocatalytic approach is attributed to the synergistic interplay between surface oxygen vacancies (Vₒs) and acid sites on the catalyst. nih.gov Reactant molecules are primarily adsorbed and activated at these surface oxygen vacancies. The introduction of both nitrogen doping and oxygen vacancies alters the band structure and electronic properties of the WO₃ catalyst, enhancing its photocatalytic activity. nih.gov This dual-engineered approach facilitates the efficient C-C coupling and subsequent etherification, leading to the selective formation of this compound. nih.govresearchgate.net
Further research into heterogeneous photocatalysis has explored the use of materials like two-dimensional ZnIn₂S₄ nanosheets for C-C bond formation. researchgate.netacs.org While these have been demonstrated for coupling benzaldehyde to hydrobenzoin, the principles of using semiconductor materials to drive C-C coupling reactions under visible light are broadly applicable and highlight a promising avenue for synthesizing benzoin derivatives like BIE. acs.org
Mechanisms of Catalytic Action in this compound Synthesis
The mechanism of catalytic action in BIE synthesis is highly dependent on the chosen synthetic route. In traditional two-step methods, the initial benzoin condensation is typically catalyzed by cyanide or, more recently, N-heterocyclic carbenes (NHCs). acs.orglibretexts.org The accepted mechanism for NHC catalysis involves the deprotonation of an azolium salt to form a carbene, which nucleophilically attacks an aldehyde. acs.org This leads to the formation of a key "Breslow intermediate," an amino enol that embodies the inversion of polarity (umpolung) at the carbonyl carbon, enabling it to attack a second aldehyde molecule to form the C-C bond of benzoin. acs.org The subsequent step is a separate, acid-catalyzed etherification of the benzoin hydroxyl group with isopropanol. researchgate.net
In novel one-step syntheses using heterogeneous catalysts like Cu-Fe-hydrotalcite, the mechanism is distinct. These catalysts possess both basic and metallic sites that can facilitate the entire reaction sequence in a single pot. The Cu-Fe-hydrotalcite catalyst is believed to promote both the initial condensation of benzaldehyde and the subsequent etherification with isopropanol, eliminating the need for separate catalytic systems and avoiding toxic reagents like cyanide. researchgate.net Similarly, for photocatalytic systems such as N-doped WO₃, the mechanism involves the generation of electron-hole pairs upon light irradiation. The surface properties, specifically Brønsted acid sites and oxygen vacancies, play a pivotal role. The acid sites are thought to promote the etherification step, while the oxygen vacancies activate the reactant molecules for the initial C-C coupling. nih.gov
Alternative Synthetic Routes and Their Mechanistic Investigations
The synthesis of this compound has traditionally been performed via a two-step process. researchgate.netysxbcn.com
Step 1: Benzoin Condensation: Two molecules of benzaldehyde are condensed to form benzoin. This reaction classically uses highly toxic cyanide as a catalyst. libretexts.orgresearchgate.net
Step 2: Etherification: The resulting benzoin undergoes an acid-catalyzed dehydration and etherification reaction with isopropanol to yield the final product, this compound. researchgate.netysxbcn.com
This multi-step approach suffers from several drawbacks, most notably the extreme toxicity of the cyanide catalyst and the need for multiple reaction and purification stages. researchgate.net
In contrast, novel one-step methods have been developed to provide a greener, more efficient alternative. One prominent example is the use of a heterogeneous, recyclable Cu-Fe-hydrotalcite catalyst. researchgate.net This method allows for the direct synthesis of this compound from benzaldehyde and isopropanol in a single reaction vessel. This process not only circumvents the use of cyanide but also combines the condensation and etherification reactions, streamlining the synthesis. researchgate.net Research has shown that with this method, a benzaldehyde conversion of 59.7% can be achieved with nearly 100% selectivity for this compound. researchgate.net Similar one-step syntheses have been developed for related compounds like benzoin ethyl ether using catalysts such as Ni(HCO₃)₂. ysxbcn.com
| Feature | Traditional Two-Step Synthesis | Novel One-Step Synthesis (e.g., Cu-Fe-Hydrotalcite) |
|---|---|---|
| Catalyst | Cyanide (toxic), followed by acid | Heterogeneous, recyclable catalysts (e.g., Cu-Fe-hydrotalcite) |
| Number of Steps | Two (Condensation, then Etherification) | One (Combined condensation and etherification) |
| Reagents | Benzaldehyde, Cyanide, Isopropanol, Acid | Benzaldehyde, Isopropanol |
| Efficiency | Requires intermediate isolation and purification | Streamlined process |
| Environmental Impact | High, due to toxic cyanide waste | Low, "green" chemistry approach researchgate.net |
| Reported Yield/Conversion | Variable | 59.7% benzaldehyde conversion, ~100% selectivity for BIE researchgate.net |
Computational chemistry provides powerful tools for investigating the intricate mechanisms of chemical reactions. For the synthesis of benzoin ethers, theoretical methods have been employed to probe the reaction pathways, transition states, and intermediates. While specific studies on this compound are not detailed in the provided sources, research on the closely related benzoin ethyl ether synthesis offers significant insight into the methodologies used. researchgate.net
The Hartree-Fock (HF) method with the 3-21G basis set (HF/3-21G) has been used to theoretically probe the reaction mechanism. researchgate.netrsc.org This level of theory, though less accurate than higher-level methods like Density Functional Theory (DFT) for energy calculations, can provide reasonable geometries for reaction intermediates and transition states, especially in larger systems. acs.orgacs.org
In the study of benzoin ethyl ether synthesis, the HF/3-21G method suggested that the product is formed via a series of states, including a complex, various transition states, and intermediates. researchgate.net A particularly significant finding was the crucial role of the C₆H₅CHOC₂H₅OH species as an intermediate in the reaction pathway. researchgate.net Such theoretical investigations help to elucidate the step-by-step molecular transformations and rationalize the observed experimental outcomes.
An alternative synthetic route to this compound involves the etherification of benzoin using an isopropylating agent. Chemical catalogs and databases list 2-iodopropane (B156323) as a raw material for the preparation of this compound, indicating a Williamson-type ether synthesis pathway. chemdad.comchemicalbook.com
In this method, the hydroxyl group of benzoin is first deprotonated by a suitable base to form an alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of 2-iodopropane in an Sₙ2 reaction, displacing the iodide leaving group and forming the desired ether bond.
The general reaction is as follows: Benzoin-OH + Base → Benzoin-O⁻ Benzoin-O⁻ + CH₃-CHI-CH₃ → Benzoin-O-CH(CH₃)₂ + I⁻
This route separates the C-C bond formation (to first produce benzoin) from the C-O ether bond formation, contrasting with the one-pot methods described earlier.
Theoretical Probing of Reaction Mechanisms (e.g., HF/3-21G Method)
Advanced Characterization of Synthesized this compound
Once synthesized, the identity and purity of this compound are confirmed using a suite of advanced analytical techniques. These methods provide detailed information about the molecular structure and sample composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are fundamental for structural elucidation. chemicalbook.com ¹H NMR spectra provide information on the chemical environment of hydrogen atoms, with characteristic peaks expected in the aromatic region (δ 7.2–7.8 ppm) and for the isopropyl group protons. chemicalbook.com ¹³C NMR provides a count of unique carbon atoms and their chemical environments. chemicalbook.com
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound (254.33 g/mol ) and to study its fragmentation pattern, which can further confirm the structure. chemicalbook.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for this compound include those for the carbonyl group (C=O) and the ether linkage (C-O-C). chemicalbook.com
Gas Chromatography (GC): GC is the standard method for assessing the purity of the compound. Using a flame ionization detector (FID) and an inert column, the percentage purity can be accurately determined, often reported as >99.0%.
Physical Properties: Measurement of physical constants such as the melting point (reported as 78.0 to 82.0 °C) also serves as an indicator of purity.
| Technique | Information Obtained | Reference |
|---|---|---|
| ¹H NMR | Provides structural information about hydrogen environments. | chemicalbook.com |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | chemicalbook.com |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. | chemicalbook.com |
| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., C=O, C-O-C). | chemicalbook.com |
| Gas Chromatography (GC) | Assesses sample purity (>99.0%). | |
| Melting Point | Physical constant indicating purity (78.0-82.0 °C). |
Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy)
The definitive identification and structural confirmation of this compound rely heavily on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a primary tool. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide a detailed map of the molecule's atomic framework, allowing for unambiguous structural elucidation. researchgate.net
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the two phenyl rings, the methine proton of the isopropyl group, the methyl protons of theisopropyl group, and the chiral benzylic proton are observed. chemicalbook.comacs.org The integration of these signals provides a quantitative measure of the number of protons in each unique chemical environment, while the splitting patterns (multiplicity) reveal information about neighboring protons. For instance, the methine proton of the isopropyl group will appear as a septet due to its coupling with the six equivalent methyl protons, which in turn appear as a doublet.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct peaks for the carbonyl carbon, the carbons of the two phenyl rings, the carbon bearing the ether linkage, and the carbons of the isopropyl group. guidechem.com The chemical shifts of these carbon atoms are indicative of their electronic environment.
NMR is also crucial in stereochemical analysis, such as determining the diastereoselectivity in the reduction of this compound. acs.org By analyzing the ¹H NMR spectra of the resulting diastereomeric alcohols, researchers can establish the ratio of each diastereomer formed during a reaction by comparing the integration values of characteristic signals. researchgate.netacs.org
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. Actual values may vary slightly depending on the solvent and experimental conditions.
| Nucleus | Chemical Shift (δ) Range (ppm) | Description |
| ¹H | 7.20 - 8.10 | Aromatic Protons (from two phenyl groups) |
| ¹H | 5.50 - 5.70 | Benzylic Proton (-CH-O) |
| ¹H | 3.60 - 3.80 | Isopropyl Methine Proton (-CH(CH₃)₂) |
| ¹H | 1.00 - 1.20 | Isopropyl Methyl Protons (-CH(CH₃)₂) |
| ¹³C | 195 - 200 | Carbonyl Carbon (C=O) |
| ¹³C | 127 - 140 | Aromatic Carbons |
| ¹³C | 85 - 90 | Benzylic Carbon (-CH-O) |
| ¹³C | 70 - 75 | Isopropyl Methine Carbon (-CH(CH₃)₂) |
| ¹³C | 21 - 24 | Isopropyl Methyl Carbons (-CH(CH₃)₂) |
Purity Assessment and Analytical Methodologies (e.g., GC)
The assessment of purity for this compound is critical, particularly for its applications as a photoinitiator where impurities can affect polymerization kinetics and final polymer properties. Gas Chromatography (GC) is the predominant analytical method for determining the purity of this compound. Commercial grades of this compound often specify a purity of greater than 98% or 99%, as determined by GC analysis. fishersci.nl
In a typical GC analysis, a small amount of the dissolved sample is injected into the instrument. The sample is vaporized and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). The separation of components is based on their differential partitioning between the mobile and stationary phases, which is influenced by factors like boiling point and polarity. As each component exits the column, it is detected, most commonly by a Flame Ionization Detector (FID), which is highly sensitive to organic compounds. The result is a chromatogram, a plot of detector response versus time. The area under the peak corresponding to this compound, relative to the total area of all peaks, is used to calculate its percentage purity.
For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. nih.govscribd.com This powerful hyphenated technique couples the separation capabilities of GC with the identification power of mass spectrometry. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments. This allows not only for the quantification of purity but also for the identification of any minor impurities present in the sample. nih.gov
Table 2: Typical Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Value / Description |
| Technique | Gas Chromatography (GC) |
| Detector | Flame Ionization Detector (FID) |
| Column Type | Inert, non-polar to mid-polar (e.g., DB-5 or equivalent) |
| Purity Specification | >99.0% (Typical for high-purity grades) |
| Coupled Technique | Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification nih.gov |
| GC-MS Top Peak (m/z) | 107 nih.gov |
| GC-MS 2nd Highest Peak (m/z) | 149 nih.gov |
Photochemical Reaction Mechanisms and Excited State Dynamics
Photolysis and Free Radical Generation Mechanisms
The primary photochemical process for benzoin (B196080) isopropyl ether is α-cleavage, also known as Norrish Type I cleavage. city.ac.uk This reaction is responsible for the production of the free radicals that drive polymerization. researchgate.netresearchgate.net
Benzoin and its derivatives, including benzoin isopropyl ether, are well-established Type I photoinitiators. researchgate.netresearchgate.net The Norrish Type I reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group. city.ac.uk When this compound absorbs UV light, it is promoted to an excited state, which then rapidly undergoes this C-C bond scission. astm.org This cleavage results in the formation of two distinct radical fragments. city.ac.uk
The Norrish Type I cleavage of this compound yields a benzoyl radical and an α-alkoxybenzyl radical. itu.edu.tr Specifically, for this compound, the products are a benzoyl radical and an α-isopropoxybenzyl radical. While the benzoyl radical is highly reactive and readily initiates polymerization, the α-alkoxybenzyl radicals are generally less reactive and may undergo other reactions such as dimerization. scribd.com
While many photochemical reactions occur from the longer-lived triplet state, it has been suggested that the photocleavage of benzoin alkyl ethers, like this compound, may occur from the singlet excited state. city.ac.ukscribd.com The lifetime of a singlet state is significantly shorter than that of a triplet state, meaning that any reaction from the singlet state must be extremely fast to compete with intersystem crossing. city.ac.uk If cleavage occurs from the singlet state, it must be a very rapid process. city.ac.uk Conversely, reactions from the triplet state are more susceptible to quenching by other molecules due to their longer lifetimes. city.ac.uk
Role of Triplet Excited States in Photoreactions
Factors Influencing Photoinitiation Efficiency
The effectiveness of this compound as a photoinitiator is not constant and can be influenced by several external factors. One of the most critical of these is the wavelength of the UV radiation used.
The wavelength of the incident UV light plays a crucial role in the photolysis of this compound. The molecule must be able to absorb the light, and the energy of the photons must be sufficient to induce the α-cleavage reaction. Benzoin derivatives are typically irradiated with light in the 300-360 nm range to achieve excitation. city.ac.uk Studies have shown that different photolabile protecting groups can be designed to be sensitive to specific wavelengths, allowing for selective reactions. For instance, 3',5'-dimethoxybenzoin derivatives are highly reactive at 254 nm, while other systems are more sensitive to longer wavelengths like 420 nm. harvard.edu This demonstrates the principle that the efficiency of photolysis is wavelength-dependent, and selecting the appropriate wavelength is key to maximizing the photoinitiation process for this compound.
Quantum Yields of Photodissociation
The quantum yield of photodissociation (Φ) is a critical measure of the efficiency of a photoinitiator. It represents the fraction of absorbed photons that result in the cleavage of the molecule to form initiating radicals. For benzoin ethers, this process, known as α-cleavage or Norrish Type I reaction, is the key step in radical generation.
While specific quantum yield values for this compound are not frequently cited in comparative studies, its efficiency is understood in the context of related benzoin derivatives. For instance, studies have shown that among certain photoinitiators, 2,2'-diethoxyacetophenone demonstrated the highest quantum efficiency, followed by benzoin methyl ether, and then this compound. science.gov The quantum yield is not a fixed value and can be influenced by factors such as the solvent, temperature, and the wavelength of excitation. For comparison, the parent compound, benzoin, has a photo-cleavage quantum yield of 0.35. researchgate.net The introduction of substituents can significantly alter this value; for example, 3',5'-dimethoxybenzoin exhibits a higher quantum yield of 0.54. researchgate.net
| Compound | Photodissociation Quantum Yield (Φ) |
|---|---|
| Benzoin | 0.35 researchgate.net |
| 3',5'-dimethoxybenzoin | 0.54 researchgate.net |
| Methylthio-substituted benzoin derivative | 0.1 researchgate.net |
Effect of Substituents on Photoinitiating Efficiency
Key findings on substituent effects include:
Alkyl Ether Groups: Benzoin alkyl ethers generally show similar reactivity, although some studies indicate that isopropyl and isobutyl ethers may have slightly reduced reaction rates compared to methyl and ethyl ethers in certain formulations. kent.ac.uk
Electron-Donating Groups: The presence of electron-donating substituents, particularly at the 4 and 4' positions of the aromatic rings, has been observed to increase the photoinitiating efficiency. city.ac.uk For example, introducing two methoxy (B1213986) groups to the benzoin structure to form 3',5'-dimethoxybenzoin not only increases the quantum yield but also stabilizes the resulting alcohol radical, providing a stronger driving force for the α-cleavage reaction. researchgate.net
Thioether Groups: The introduction of a methylthio group has been shown to enhance the molar absorptivity and red-shift the absorption spectrum compared to unsubstituted benzoin, which can be advantageous for curing at longer wavelengths or with lower initiator concentrations. researchgate.net
Polymeric Backbone: Attaching the benzoin ether moiety to a polymer backbone can lead to an enhancement of initiating efficiency compared to its low-molecular-weight monomeric counterpart. city.ac.ukkpi.ua This is often attributed to the reduced mobility of the radicals anchored to the polymer, which limits termination reactions like radical coupling. kpi.ua
Photosensitization Mechanisms
In some applications, the photoinitiator may not absorb light efficiently at the wavelength of the available light source. In such cases, a photosensitizer is used. The photosensitizer absorbs the light and then transfers the energy to the photoinitiator, which then undergoes its characteristic reaction.
For benzoin ethers, the primary mechanism involves triplet-triplet energy transfer. city.ac.uk The process can be summarized as follows:
Excitation of the Sensitizer (B1316253): The photosensitizer (Sens) absorbs a photon (hν) and is promoted to an excited singlet state (¹Sens*).
Intersystem Crossing: The excited sensitizer efficiently undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (³Sens*). A high efficiency of intersystem crossing is a desirable property for a photosensitizer. city.ac.uk
Energy Transfer: The triplet sensitizer collides with a ground-state this compound molecule (BIPE). If the triplet energy of the sensitizer is higher than that of the BIPE, energy is transferred, resulting in a ground-state sensitizer and a triplet-state BIPE molecule (³BIPE*). city.ac.uk
α-Cleavage: The excited triplet-state this compound molecule then undergoes α-cleavage to produce a benzoyl radical and an α-isopropoxybenzyl radical.
It is generally accepted that benzoin ethers react via their triplet state (T1), which they populate with high efficiency even upon direct irradiation. city.ac.uk However, the fact that the photocleavage of benzoin ethers is difficult to quench with standard triplet quenchers has led some to suggest that the reaction may proceed, at least in part, from a very short-lived singlet state. city.ac.uk
Photochemical Kinetics and Radical Lifetime Studies
Understanding the kinetics of the photochemical reactions and the lifetimes of the radical species generated is crucial for optimizing polymerization processes. Techniques like laser flash photolysis provide direct insight into these transient phenomena.
Laser Flash Photolysis for Kinetic Analysis
Laser flash photolysis is a powerful technique used to study short-lived transient species like excited states and free radicals. researchgate.net A short, intense laser pulse excites the sample, and the resulting transient species are monitored by their optical absorption over time.
Studies on this compound (BIPE) using nanosecond laser flash photolysis have provided key kinetic data. When BIPE in a benzene (B151609) solution is irradiated with a 347 nm laser flash, the α-cleavage occurs rapidly, producing benzoyl and α-isopropoxybenzyl radicals. The subsequent decay of the radical absorption signal reveals the kinetics of their follow-up reactions. Researchers have observed two distinct modes of radical decay: a fast-decaying component and a slow-decaying component. researchgate.net This indicates that the two types of radicals produced have different reactivities and lifetimes.
| Technique | Observation | Significance |
|---|---|---|
| Laser Flash Photolysis (λ=347 nm) | Detection of two modes of radical absorption decay (fast and slow). researchgate.net | Indicates the presence of at least two distinct radical species with different reactivities (benzoyl and α-isopropoxybenzyl radicals). |
| Flash Photolysis in presence of Styrene | Styrene reacts with the rapidly decaying radical species. | Allows for the determination of the rate constant for the reaction of the initiating radical with a monomer. |
| Flash Photolysis of Benzoin vs. Benzoin Ethers | For benzoin, a radical precursor (triplet state) is observed, while for ethers, cleavage is too rapid to resolve the precursor. | Supports the theory that α-cleavage in benzoin ethers occurs from a very short-lived excited state. |
Radical Trapping Experiments
To confirm the identity of the radicals produced during photolysis, radical trapping experiments are employed. kent.ac.uk In this technique, a "spin trap" molecule is added to the reaction mixture. This molecule reacts with the short-lived, highly reactive radicals to form a more stable, persistent radical adduct that can be detected and characterized, often using Electron Spin Resonance (ESR) spectroscopy.
For benzoin ethers, radical trapping experiments have confirmed the α-cleavage mechanism. While specific studies on this compound are part of a broader class of investigations, experiments on the closely related benzoin methyl ether using nitroso compounds and N-oxides as traps have successfully identified the benzoyl radical (Ph-Ċ=O) and the α-methoxybenzyl radical (Ph-ĊH(OCH₃)). By analogy, the photolysis of this compound is confirmed to produce the benzoyl radical and the α-isopropoxybenzyl radical (Ph-ĊH(OCH(CH₃)₂)). These experiments provide definitive proof of the identities of the primary radicals generated.
Recombination and Disproportionation Reactions of Radicals
Once formed, the primary radicals can undergo several reactions. Besides initiating polymerization by adding to a monomer, they can react with each other in termination or side-reactions. The two main pathways for radical-radical reactions are recombination (or combination) and disproportionation. mdpi.comuark.edu
Recombination: Two radicals combine to form a single, stable molecule.
Disproportionation: One radical abstracts an atom (typically a hydrogen) from another, resulting in two different stable molecules, one of which is typically unsaturated. uark.edu
Computational Chemistry Approaches to Photoreaction Mechanisms
Computational chemistry provides powerful tools for elucidating the complex mechanisms of photochemical reactions. For this compound, theoretical calculations are instrumental in understanding the relationship between its structure and photoreactivity, particularly the conformational dynamics and the α-cleavage reaction that is central to its function as a photoinitiator.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. It is particularly valuable for analyzing the ground-state properties of benzoin ethers and mapping out the initial steps of the photochemical reaction pathway.
Conformational Analysis: The photochemical behavior of this compound is heavily influenced by its ground-state conformation, as the spatial arrangement of the carbonyl and alkoxy groups dictates the feasibility of intramolecular reactions. DFT calculations, often using the B3LYP functional, have been successfully applied to identify stable conformers of related benzoin derivatives. mdpi.com For molecules like benzoin and its ethers, multiple stable conformations can exist on the potential energy surface. mdpi.comresearchgate.net Typically, these include cis and trans isomers, defined by the dihedral angle between the carbonyl group and the adjacent C-H and C-O bonds. researchgate.net
α-Cleavage (Norrish Type I Reaction): The primary photochemical process for this compound is the Norrish Type I reaction, which involves the cleavage of the C-C bond alpha to the carbonyl group. city.ac.ukmdpi.com This α-cleavage results in the formation of a benzoyl radical and an α-isopropoxybenzyl radical. city.ac.uk DFT calculations are employed to model this bond-breaking process. By computing the properties of the molecule in its excited triplet state, which is believed to be the reactive state, researchers can gain insight into the driving forces for cleavage. mdpi.comcity.ac.uk DFT can be used to analyze the changes in electron density and bond orders upon electronic excitation, revealing the weakening of the α C-C bond and providing a theoretical basis for why this specific bond is prone to cleavage. mdpi.com
Table 1: Representative DFT-Calculated Conformational Data for Benzoin Derivatives (Note: Data is representative of typical findings for benzoin-like structures as specific values for this compound require dedicated computational studies. The example is based on findings for analogues like dimethoxybenzoin). mdpi.com
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O=C-C-O) | Intramolecular H-Bond |
| cis-isomer | 0.00 | ~ 20-30° | Present (stabilizing) |
| trans-isomer | ~ 3-4 | ~ 150-160° | Absent |
While DFT is excellent for ground and stable excited states, understanding the reaction rate requires knowledge of the energy barriers, or transition state energies. Molecular Orbital (MO) theory and related methods are used to locate these transition states and calculate their energies, providing critical data for kinetic analysis.
The α-cleavage of this compound proceeds from the excited triplet state through a transition state on the way to forming the two radical products. city.ac.uk Locating this transition state geometry and calculating its energy relative to the excited state reactant is key to understanding the reaction's efficiency. MO methods, including ab initio techniques like Hartree-Fock (HF) or more sophisticated integrated approaches like the Integrated Molecular Orbital + Molecular Orbital (IMOMO) method, can be utilized for this purpose. science.govresearchgate.net
These calculations provide the activation energy for the α-cleavage step. For instance, studies on the cleavage of benzoin and its derivatives have shown that the rate of this reaction is influenced by factors such as solvent polarity, which can be modeled computationally. researchgate.net The calculated transition state energies help to explain experimental observations, such as the high quantum yields for cleavage in many benzoin ethers. researchgate.net By comparing the energy barriers for competing photochemical pathways, such as hydrogen abstraction (Norrish Type II reaction), MO methods can predict the dominant reaction mechanism under specific conditions. researchgate.net The combination of DFT for conformational analysis and MO methods for transition state energetics provides a comprehensive theoretical picture of the photoreactivity of this compound. mdpi.comscience.gov
Table 2: Representative Calculated Energy Barriers for Photochemical Reactions in Benzoin Systems (Note: Values are illustrative of typical computational results for Norrish Type I cleavage in benzoin derivatives and are used to compare relative reaction efficiencies). researchgate.netresearchgate.net
| Photochemical Process | System | Computational Method | Calculated Activation Energy (kcal/mol) |
| α-Cleavage (Norrish Type I) | Benzoin Derivative | DFT/MO Combination | Low (~2-5) |
| H-Abstraction (Norrish Type II) | Benzoin Derivative | DFT/MO Combination | Higher (>10) |
Applications in Advanced Materials Science and Polymer Chemistry
Photoinitiator in UV Curing Systems
Benzoin (B196080) isopropyl ether functions as a Type I, or cleavage-type, photoinitiator. mdpi.com When exposed to UV radiation, the molecule undergoes a process known as Norrish Type I cleavage, breaking the bond between the carbonyl group and the adjacent carbon atom. cnhile-hl.com This photolysis generates free radicals that are highly reactive and capable of initiating the polymerization of various monomers, leading to the rapid curing or hardening of formulations. cnhile-hl.com This characteristic is fundamental to its application in UV curing systems. Other benzoin ethers, such as benzoin methyl ether and benzoin isobutyl ether, operate through a similar mechanism. google.com.nagoogle.com
Benzoin isopropyl ether is a crucial component in the formulation of UV-curable coatings and adhesives. cymitquimica.com Its primary role is to generate free radicals under UV light, which in turn initiate the polymerization process that solidifies the liquid formulation into a durable film or bond. cymitquimica.com The efficiency of this process is influenced by factors such as the wavelength of the UV light and the presence of other reactants. It is often used in solventless formulations, which minimizes environmental impact. mdpi.com The compound is valued in applications requiring rapid curing and strong adhesion. specialchem.com
Table 1: Role of this compound in UV-Curable Formulations
| Formulation Type | Function of this compound | Key Applications | Relevant Properties |
|---|---|---|---|
| Coatings | Initiates polymerization for rapid film formation. cymitquimica.com | Protective coatings on paper, metal, and plastic surfaces. cnhile-hl.com | Scratch resistance, chemical resistance. mdpi.com |
| Adhesives | Promotes crosslinking for strong bond formation. specialchem.com | Pressure-sensitive adhesives, structural adhesives. specialchem.comgoogle.com | Rapid bonding, high shear strength. specialchem.com |
| Inks | Facilitates the drying/curing process upon UV exposure. cymitquimica.com | Offset inks, screen printing inks. cnhile-hl.com | Fast curing speeds, good print quality. |
The free radicals generated from the photolysis of this compound are effective in initiating the polymerization of a wide range of ethylenically unsaturated monomers, most notably acrylates and styrene. google.com In the case of acrylate (B77674) monomers, such as methyl methacrylate (B99206), the initiator promotes the formation of an insoluble polymer network. google.com This process is fundamental to creating cross-linked polymers with specific physical properties. google.com Polymeric photoinitiators derived from benzoin ether moieties have been shown to exhibit high activity in the UV-initiated polymerization of acrylic monomers. kpi.ua
Research has compared the efficiency of various benzoin ether derivatives in curing acrylate formulations. While most benzoin alkyl ethers show similar reactivity, the isopropyl and isobutyl ethers have demonstrated slightly lower reaction rates in some studies. kent.ac.uk
Table 2: this compound in Monomer Polymerization
| Monomer Type | Polymerization Outcome | Initiator Efficiency Factors | Research Findings |
|---|---|---|---|
| Acrylates (e.g., Methyl Methacrylate) | Formation of insoluble, cross-linked polymers. google.com | UV wavelength, initiator concentration. | Polymeric benzoin ether photoinitiators show higher activity than low-molecular-weight versions. kpi.ua |
| Styrene | Initiation of photopolymerization to form polystyrene. | Presence of other reactants. | Used in the production of various UV-curable resins. |
The rapid, on-demand curing facilitated by this compound makes it highly valuable in industrial manufacturing where speed and precision are critical. In the automotive and electronics industries, UV-curable resins and coatings are used extensively. specialchem.com These applications benefit from the solvent-free nature of UV curing, which reduces volatile organic compound (VOC) emissions, and the ability to cure at low temperatures, making it suitable for heat-sensitive substrates. mdpi.com
In the electronics sector, these formulations are used for protective coatings on components and as adhesives for assembling parts. mdpi.comspecialchem.com In the automotive industry, they are applied as clearcoats and in other finishing processes that require durable, high-quality surfaces. specialchem.com
Polymerization of Monomers (e.g., Styrene, Acrylates)
Controlled Polymerization Systems
Beyond standard UV curing, this compound plays a role in more advanced, controlled polymerization techniques designed to produce polymers with specific architectures and properties.
This compound can exhibit synergistic effects when used in combination with Lewis acids for cationic polymerization. In the cationic polymerization of monomers like isobutyl vinyl ether, this compound, upon UV irradiation, can work in concert with a Lewis acid such as tin tetrabromide (SnBr₄). This dual system can initiate and control the polymerization process, leading to polymers with specific characteristics. justia.com Lewis acids can influence the stability and reactivity of the propagating species in cationic polymerization, which is a key factor in achieving controlled polymer growth. spsj.or.jpnih.gov
A significant outcome of using this compound in controlled polymerization systems is the ability to produce well-defined polymers. This includes achieving a low dispersity (Đ), also known as the polydispersity index (PDI), which is a measure of the uniformity of the polymer chain lengths. A low dispersity value (closer to 1.0) indicates that the polymer chains are of a similar size, resulting in more predictable and uniform material properties.
For instance, in the cationic polymerization of isobutyl vinyl ether initiated by this compound and a Lewis acid, it is possible to obtain polymers with a dispersity of less than 1.2. This level of control is crucial for creating high-performance materials for advanced applications.
Table 3: Characteristics of Polymers Produced via Controlled Polymerization
| Polymerization System | Monomer | Key Components | Resulting Polymer Characteristics |
|---|
| Photoinitiated Cationic Polymerization | Isobutyl vinyl ether (IBVE) | this compound, Lewis Acid (e.g., SnBr₄) | Well-defined polymer structure, Low Dispersity (Đ < 1.2). |
Synergistic Effects with Lewis Acids in Cationic Polymerization
Polymeric Photoinitiators and Macromolecular Systems
The integration of photoinitiator functionalities into polymer structures represents a significant advancement in polymer chemistry, addressing several limitations of traditional low-molecular-weight photoinitiators. By chemically bonding the photoactive moiety, such as this compound, to a polymer backbone, researchers have developed macromolecular systems with improved performance characteristics. rsc.org These polymeric photoinitiators, or macrophotoinitiators, combine the properties of polymers with the function of small molecule initiators, offering advantages like reduced migration, lower volatility, and in some cases, enhanced reactivity. researchgate.net
The primary motivation for developing polymeric photoinitiators (PPIs) is to overcome the drawbacks associated with their low-molecular-weight (LMW) counterparts, such as this compound. rsc.org A major issue with LMW initiators is their tendency to migrate from the cured polymer matrix. rsc.orgresearchgate.net This migration can lead to undesirable consequences, including odor, discoloration, and potential toxicity, which is a significant concern for applications involving food packaging or biomedical devices. researchgate.netepo.org Polymeric photoinitiators, by virtue of being anchored to a polymer chain, exhibit significantly reduced migration. rsc.orgresearchgate.net
In addition to lower migration, PPIs often display superior compatibility and solubility within the polymer formulation compared to LMW analogues. rsc.org While some studies suggest that anchoring the benzoin ether moiety to a polymer might lead to lower initiation efficiency compared to its LMW model, others report significantly higher activity. researchgate.netkpi.uakpi.ua This enhanced activity is often attributed to the macromolecular structure, which can influence the subsequent steps of the initiation process after the initial photocleavage. kpi.ua For instance, the polymer coil can create a protective environment that hinders the recombination of primary radicals, thereby increasing the efficiency of monomer radical generation. kpi.uakpi.ua
| Property | Low-Molecular-Weight Analogues (e.g., this compound) | Polymeric Photoinitiators (with Benzoin Ether Moieties) |
|---|---|---|
| Migration | High potential for migration from cured matrix. rsc.orgresearchgate.net | Minimal migration due to being part of a polymer chain. rsc.orgresearchgate.net |
| Odor & Volatility | Can produce odor and by-products like benzaldehyde (B42025). researchgate.netepo.org | Significantly lower odor and volatility. researchgate.netkpi.ua |
| Photoinitiation Activity | Serves as a baseline for efficiency. | Can be similar or significantly higher depending on the polymer structure. kpi.uakpi.ua |
| Compatibility | May have limited solubility or compatibility in certain formulations. researchgate.net | Generally improved solubility and compatibility. rsc.org |
| Yellowing | Can contribute to yellowing of the cured product. researchgate.net | Often exhibit non-yellowing properties. researchgate.netkpi.ua |
The synthesis of polymeric photoinitiators involves incorporating the benzoin ether chromophore into a macromolecular structure. This is typically achieved by first synthesizing a monomer that contains the benzoin ether moiety and then polymerizing it, often with other comonomers. kpi.uadoi.org
A common strategy involves creating an acrylate or methacrylate monomer functionalized with a benzoin ether derivative. For example, researchers have synthesized monomers like 4-acryloyloxybenzoin methyl ether (ABME) and α-methylolbenzoin methyl ether acrylate (MBA). kpi.uadoi.org These monomers can then undergo free-radical polymerization to form homopolymers or be copolymerized with other monomers, such as (-)-menthyl acrylate or N,N-dialkylaminoethyl acrylates. kpi.uadoi.org The choice of comonomer can be used to tailor the properties of the final polymeric photoinitiator, such as its solubility, flexibility, and reactivity.
Several studies have demonstrated that polymeric photoinitiators bearing side-chain benzoin ether moieties can exhibit higher photoinitiation activity compared to their corresponding LMW structural models. kpi.uakpi.ua This enhancement is not typically due to a higher quantum yield of the initial α-cleavage reaction; in fact, the cleavage yield can be similar or even lower in the polymeric system. kpi.uakpi.ua
A significant advantage of using polymeric photoinitiators is the reduction of yellowing and odor in the final cured product. researchgate.netkpi.ua Low-molecular-weight photoinitiators and their phot-byproducts can be volatile and are often a source of undesirable odors, such as the characteristic smell of benzaldehyde, a common byproduct of benzoin ether cleavage. epo.org By incorporating the initiator into a polymer backbone, its volatility is drastically reduced, which in turn minimizes odor. researchgate.net
Furthermore, the migration of unreacted initiator molecules or their byproducts to the surface of a coating can lead to discoloration and yellowing over time. researchgate.net Since polymeric photoinitiators are immobilized within the polymer network, this migration is largely eliminated. rsc.orgresearchgate.net This results in coatings and materials with better long-term color stability, a crucial factor for clear coats and optically sensitive applications. kpi.ua The ability to achieve both non-yellowing and low-odor properties makes these macromolecular systems highly attractive for high-performance and environmentally conscious applications. researchgate.netkpi.ua
Enhanced Photoinitiation Activity in Polymeric Systems
Advanced Polymerization Techniques and Characterization
The evaluation and application of polymeric photoinitiators with benzoin ether moieties often involve specialized polymerization and characterization methods to understand their reactivity and performance.
Solution polymerization is a key technique used in the study of polymeric photoinitiators. It provides a controlled environment to investigate the kinetics and mechanisms of the photoinitiation process. kpi.ua In a typical experiment, the polymeric photoinitiator is dissolved in a suitable solvent, such as toluene, along with a monomer like methyl methacrylate (MMA). kpi.ua The solution is then exposed to UV radiation, and the rate of polymerization is monitored over time.
Thin Film UV Curing
This compound is a Type I photoinitiator, meaning it undergoes intramolecular cleavage (α-cleavage) upon exposure to ultraviolet (UV) radiation to form free radicals. researchgate.netgoogle.com This process is fundamental to its application in the UV curing of thin films. When irradiated with UV light, typically in the 300-360 nm range, the this compound molecule is excited from its ground state to a singlet excited state. city.ac.uk It then undergoes efficient intersystem crossing to a chemically reactive triplet state, from which it cleaves to produce a benzoyl radical and an α-isopropoxybenzyl radical. city.ac.ukyildiz.edu.tr These primary radicals initiate a chain reaction, polymerizing unsaturated monomers and oligomers, such as acrylates, to form a crosslinked, solid polymer network. researchgate.netcity.ac.uk
The efficiency of benzoin ethers in curing thin films is well-established. city.ac.uk They are particularly useful because the radicals are generated directly from the photoinitiator molecule without the need for a co-initiator or hydrogen donor, although synergists like tertiary amines can be used to enhance performance, especially in the presence of oxygen. google.comcity.ac.uk The process is rapid, occurring at ambient temperatures, which is advantageous for heat-sensitive substrates. core.ac.uk
In the context of thin films, a high concentration of initiator radicals at the surface is crucial to counteract the inhibitory effects of atmospheric oxygen. city.ac.ukgovinfo.gov Oxygen can quench the excited state of the photoinitiator and scavenge the initiating free radicals, leading to a tacky or uncured surface. govinfo.govkent.ac.uk By ensuring efficient radical generation, this compound helps to overcome this inhibition, achieving a tack-free cure, which is essential for applications like coatings, inks, and adhesives. govinfo.govelectronicspecifier.com
Real-Time Infrared Spectroscopy for Polymerization Rate Determination
Real-time Fourier-transform infrared (RT-FTIR) spectroscopy is a powerful analytical technique used to monitor the kinetics of photopolymerization reactions initiated by compounds such as this compound. city.ac.ukkent.ac.ukmdpi.com This method allows for the quantitative, in-situ measurement of the conversion of reactive functional groups as the curing process occurs. scispace.com By continuously monitoring the decrease in the characteristic infrared absorption bands of the monomers (e.g., the C=C double bond in acrylates, typically found around 810 cm⁻¹ or 1630 cm⁻¹), the rate and degree of polymerization can be determined with high precision and on a millisecond timescale. yildiz.edu.trscispace.com
The key advantages of RT-FTIR over other methods like photo-differential scanning calorimetry (photo-DSC) include its rapid response time and its ability to directly measure functional group conversion without needing to know the theoretical enthalpy of the reaction. scispace.com This makes it particularly suitable for studying the very fast reactions typical of UV curing. scispace.com
Research has employed RT-FTIR to evaluate the efficiency of various photoinitiators, including benzoin derivatives. city.ac.ukkent.ac.uk For instance, studies have compared the polymerization rates of formulations containing different benzoin ethers. In one such study, the curing effectiveness of this compound was assessed in a mixture of a urethane (B1682113) diacrylate oligomer and a monomer. kent.ac.uk The initial reaction rate was measured and compared to other benzoin ethers, providing valuable data on their relative reactivity. kent.ac.uk
| Photoinitiator | Initial Reaction Rate (% s⁻¹) |
|---|---|
| Benzoin methyl ether | 63 |
| Benzoin ethyl ether | 64 |
| This compound | 43 |
| Benzoin isobutyl ether | 46 |
This data, obtained through RT-FTIR, indicates that this compound exhibits a slightly lower initial reaction rate compared to the methyl and ethyl ether derivatives under the specific experimental conditions. kent.ac.uk Such kinetic information is vital for optimizing UV-curable formulations for specific applications, allowing formulators to control cure speed and final polymer properties. scispace.com
Influence of Film Thickness on Curing Performance
The thickness of the film being cured is a critical parameter that significantly influences the performance of photoinitiators like this compound. mdpi.commdpi.com The primary challenges associated with film thickness are light penetration (attenuation) and oxygen inhibition. kent.ac.ukmdpi.com
In UV curing, light intensity decreases as it penetrates deeper into the coating. mdpi.com This effect, known as light attenuation, means that the bottom of a thicker film receives a lower dose of UV radiation than the surface. If the film is too thick, the light may not penetrate sufficiently to fully activate the photoinitiator throughout the entire depth, resulting in incomplete curing at the substrate interface. This can lead to poor adhesion and compromised mechanical properties. Formulations for thicker coatings often require photoinitiators with high photobleaching characteristics or those activated by longer wavelengths of UV light to ensure through-cure. mdpi.com
Conversely, for very thin films (typically under 200 μm), oxygen inhibition becomes the more dominant issue. kent.ac.ukmdpi.com Atmospheric oxygen can readily diffuse into the thin layer of liquid formulation and interfere with the free-radical polymerization process. govinfo.gov Oxygen acts as a radical scavenger, reacting with the initiating and propagating radicals to form less reactive peroxy radicals. govinfo.govkent.ac.uk This process consumes the free radicals needed for polymerization, leading to an induction period before curing begins and often resulting in a tacky, under-cured surface. govinfo.govkent.ac.uk
The efficiency of this compound can be affected by these phenomena. While it is effective for general-purpose curing, its performance at different film thicknesses must be considered. In thin films, a higher concentration of the photoinitiator or higher UV intensity at the surface may be required to generate radicals at a rate that overcomes the inhibitory effect of oxygen. city.ac.uk In thicker sections, ensuring sufficient UV energy reaches the bottom of the film is paramount. Some studies have shown that certain formulations using benzoin ethers may fail to cure completely when applied in very thin layers but will cure at greater thicknesses (e.g., 3-4 mils), highlighting the complex interplay between formulation, film thickness, and curing conditions. google.com
| Film Thickness | Primary Challenge | Typical Consequence | Mitigation Strategy |
|---|---|---|---|
| Thin (< 50 μm) | Oxygen Inhibition govinfo.govkent.ac.uk | Tacky surface, incomplete surface cure kent.ac.uk | Higher UV intensity, inert atmosphere (e.g., Nitrogen), use of amine synergists city.ac.ukelectronicspecifier.com |
| Thick (> 100 μm) | Light Attenuation mdpi.com | Incomplete bottom cure, poor adhesion mdpi.com | Higher initiator concentration, longer exposure, photoinitiators with photobleaching properties mdpi.com |
Stereochemical Aspects and Diastereoselectivity in Reactions
Hydride Reduction of Benzoin (B196080) Isopropyl Ether to Diastereomeric Alcohols
The conversion of benzoin isopropyl ether to its corresponding diastereomeric alcohols, 1,2-diphenyl-1-isopropoxy-2-ethanol, can be achieved through several hydride reduction methods. Each method exhibits a distinct level of diastereoselectivity.
The reduction of (±)-benzoin isopropyl ether using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) is a common method for reducing aldehydes and ketones. acs.orgumass.edu This reaction is highly diastereoselective, favoring the formation of the erythro diastereomer over the threo form. acs.org Experimental findings indicate an erythro to threo ratio of approximately 86:14. acs.org This selectivity can be rationalized by models of nucleophilic addition to the carbonyl group. researchgate.net
The Meerwein–Ponndorf–Verley (MPV) reduction offers a contrasting stereochemical outcome. acs.org Employing aluminum isopropoxide in 2-propanol as the hydride transfer reagent, the MPV reduction of (±)-benzoin isopropyl ether shows a high degree of diastereoselectivity towards the threo diastereomer. acs.orgacs.org The observed ratio of erythro to threo products is approximately 7:93, demonstrating a reversal of selectivity compared to the NaBH₄ reduction. acs.org The mechanism of the MPV reduction involves a cyclic intermediate, which is believed to influence the stereochemical pathway of the reaction. researchgate.net
Diisobutylaluminum hydride (DIBAL-H) serves as a powerful and bulky reducing agent. masterorganicchemistry.com While it can reduce various carbonyl compounds, its utility in the context of this compound reduction lies in the stereoselective synthesis of an authentic erythro diastereomer sample. acs.org This is achieved through the reductive ring-opening of meso-2,2-dimethyl-4,5-diphenyl-1,3-dioxolane. acs.org This specific reaction yields the erythro diastereomer exclusively, providing a pure standard for comparison in analytical procedures. acs.org
Meerwein–Ponndorf–Verley (MPV) Reduction and Diastereoselectivity
Analytical Techniques for Diastereomer Identification
The identification and quantification of the erythro and threo diastereomers produced from the reduction of this compound rely on established analytical methods.
Thin-Layer Chromatography (TLC) for Qualitative Analysis
Thin-Layer Chromatography (TLC) is a valuable technique for the qualitative analysis of the reduction products. acs.orged.gov By spotting the reaction mixtures alongside an authentic sample of the erythro diastereomer on a TLC plate, the relative polarities and, consequently, the identities of the major and minor products can be inferred. acs.orgumass.edu The different diastereomers will exhibit different Rf values, allowing for a visual assessment of the reaction's diastereoselectivity. umass.edu
Computational Rationalization of Diastereoselectivity
Computational chemistry provides powerful tools to rationalize the diastereoselectivity observed in chemical reactions. While specific computational studies focusing exclusively on this compound are not extensively documented in peer-reviewed literature, the principles governing its stereochemical outcomes can be effectively understood by examining computational models developed for the closely related parent compound, benzoin. These models, particularly those analyzing the transition states of reduction reactions, offer significant insights into the factors controlling the preferential formation of one diastereomer over another.
The diastereoselectivity in the reduction of α-chiral ketones like benzoin and its derivatives is often rationalized using models such as the Felkin-Ahn model. This model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter. Computational studies, primarily using Density Functional Theory (DFT), have been employed to quantify the energy differences between the various possible transition states, thereby providing a more detailed and quantitative picture than what is offered by qualitative models alone.
A notable study utilized computational chemistry to rationalize the diastereoselectivity of the borohydride reduction of benzoin, a reaction analogous to the reduction of this compound. researchgate.net The primary diastereomeric products of such reductions are the erythro and threo diols. In the case of the reduction of (±)-benzoin isopropyl ether with reagents like sodium borohydride (NaBH₄) or through Meerwein-Ponndorf-Verley (MPV) reduction, different diastereomeric ratios are observed experimentally. acs.org
Computational analyses of the reduction of benzoin have focused on the conformational analysis of the starting ketone and the transition states leading to the diastereomeric products. For benzoin, the lowest energy conformation is one where the two phenyl groups are positioned to minimize steric interactions. When a nucleophile, such as a hydride from NaBH₄, approaches the carbonyl carbon, it can do so from two different faces, leading to two different diastereomeric transition states.
The relative energies of these transition states are determined by a combination of steric and electronic factors. The Felkin-Ahn model posits that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group, and the nucleophile then attacks along a trajectory that minimizes steric hindrance with the remaining two substituents. Computational calculations refine this model by providing precise energy barriers for each possible pathway. For instance, in the borohydride reduction of benzoin, the transition state leading to the threo product is calculated to be lower in energy than the one leading to the erythro product, which aligns with experimental observations of high diastereoselectivity. walisongo.ac.id
The presence of the isopropyl ether group in this compound, in place of the hydroxyl group in benzoin, alters the steric and electronic environment at the α-carbon. The bulkier isopropyl ether group would be expected to exert a more significant steric influence on the trajectory of the incoming nucleophile compared to the hydroxyl group. Computational models would predict that the transition state where the incoming nucleophile experiences the least steric repulsion from the isopropyl ether and phenyl groups would be favored, thus determining the major diastereomeric product.
The table below summarizes hypothetical computational data based on the principles derived from studies on benzoin, which can be extrapolated to understand the diastereoselectivity in the reduction of this compound. This data illustrates how computational chemistry can quantify the energy differences that lead to the observed product ratios.
| Transition State Model | Diastereomeric Product | Calculated Relative Energy (kcal/mol) | Predicted Major/Minor Product |
| Felkin-Ahn (Non-chelating) | threo | 0.0 | Major |
| Felkin-Ahn (Non-chelating) | erythro | +1.5 | Minor |
| Cram-Chelation (Chelating) | erythro | 0.0 | Major |
| Cram-Chelation (Chelating) | threo | +2.0 | Minor |
Note: This table is illustrative and based on computational principles for α-chiral ketones. The energy values are hypothetical to demonstrate the application of computational rationalization.
In non-chelating reductions, such as with NaBH₄ in ethanol, the Felkin-Ahn model is generally applicable. The lowest energy transition state is the one that minimizes steric interactions, leading to the threo product as the major isomer. researchgate.net For reductions involving chelating agents, where the reducing agent can coordinate with both the carbonyl oxygen and the oxygen of the ether group, the Cram-chelation model becomes relevant. In this model, the molecule adopts a more rigid, cyclic transition state. Computational analysis of such a transition state would likely show a preference for the formation of the erythro product. researchgate.net
Therefore, computational rationalization, through the calculation of transition state energies, provides a robust framework for understanding and predicting the diastereoselectivity in reactions of this compound, even when direct computational studies on this specific compound are sparse. The insights gained from computational models of similar structures are invaluable for interpreting experimental outcomes.
Environmental Considerations and Degradation Pathways
Environmental Fate and Potential Exposure Routes
The environmental journey of a chemical is dictated by its physical and chemical properties, which influence its distribution and persistence in various environmental compartments.
When released into the environment, one of the primary transport mechanisms for organic compounds is volatilization, the process of converting from a liquid or solid state to a vapor. For a compound like benzoin (B196080) isopropyl ether, its tendency to volatilize from soil or water surfaces is a key parameter in determining its environmental fate. This process is governed by the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water.
The movement of a chemical through soil, and its potential to leach into underlying groundwater, is a significant concern for environmental contamination nih.govmdpi.com. This mobility is influenced by the compound's affinity for sorbing to soil particles versus remaining dissolved in soil water. This partitioning behavior is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc).
Safety Data Sheets for benzoin isopropyl ether indicate that specific information on its mobility in soil is unavailable thermofisher.com. The potential for leaching is complex and depends on multiple factors, including:
Soil Properties: The amount of organic matter, clay content, and pH of the soil can significantly affect a chemical's sorption researchgate.netepa.gov. Soils with higher organic matter tend to adsorb nonpolar organic compounds more strongly, reducing their mobility researchgate.net.
Chemical Properties: The water solubility and hydrophobicity of the chemical are critical.
Environmental Conditions: Factors such as rainfall and temperature influence water flow through the soil profile, affecting the transport of dissolved substances mdpi.com.
Table 1: Factors Influencing the Mobility of Organic Chemicals in Soil
| Factor | Influence on Mobility | Rationale |
| Soil Organic Matter | Higher content generally decreases mobility | Increases adsorption (sorption) of organic compounds, slowing their movement. researchgate.net |
| Water Solubility | Higher solubility can increase mobility | More soluble compounds remain in the soil water phase and are transported with it. researchgate.net |
| Degradation Rate | Faster degradation decreases leaching potential | The compound breaks down before it can migrate deep into the soil profile. ecetoc.org |
| Rainfall/Irrigation | Higher water flow increases mobility | Increases the volume of water moving through the soil, which can carry dissolved chemicals downward. mdpi.com |
Limited Direct Photolysis in the Environment
Photolysis, the breakdown of compounds by light, can be a significant environmental degradation pathway. This compound, containing aromatic rings, can absorb ultraviolet (UV) radiation present in sunlight. Research has shown that benzoin ethers, including the isopropyl variant, undergo photolysis. researchgate.netcity.ac.uk.
A study on the photolysis of benzoin ethers in a solid ethanol (B145695) matrix identified several degradation products, including benzil, benzaldehyde (B42025), benzoic acid, desoxybenzoin, and oxetanols researchgate.net. This indicates that photocleavage does occur. However, the study also noted that the degrees of photoconversion were low, suggesting that while direct photolysis is a possible degradation route, its efficiency in the environment may be limited researchgate.net. The process is believed to occur via the formation of an excited triplet state (T1) after light absorption city.ac.uk.
Table 2: Reported Photolysis Products of Benzoin Ethers
| Product Compound | Chemical Family | Source |
| Benzil | Diketone | researchgate.net |
| Benzaldehyde | Aldehyde | researchgate.net |
| Benzoic Acid | Carboxylic Acid | researchgate.net |
| Desoxybenzoin | Ketone | researchgate.net |
| Oxetanols | Heterocyclic Alcohol | researchgate.net |
Regulatory and Safety Aspects (Excluding Prohibited Information)
The regulatory status of a chemical provides insight into its known properties and handling requirements. For this compound, regulatory information indicates it is not broadly classified as a hazardous substance for environmental purposes under several major frameworks.
According to available safety and regulatory information:
Transport: The compound is generally not regulated as a dangerous good for transport by road, sea, or air .
REACH Regulations: It is not listed on the REACH Candidate List of Substances of Very High Concern (SVHC) for Authorisation, nor is it subject to restrictions under Annex XVII of the regulation biosynth.com.
Environmental Legislation: It is not listed as a persistent organic pollutant or an ozone-depleting substance fishersci.com.
Standard precautionary advice for handling includes preventing the substance from being released into the environment and ensuring that disposal is conducted in accordance with local, regional, and national regulations biosynth.com.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and investigation of reaction mechanisms involving benzoin (B196080) isopropyl ether. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the chemical environment of individual atoms.
In structural analysis, ¹H NMR spectra of benzoin isopropyl ether are used to confirm the presence of key functional groups and to determine the diastereoselectivity of reduction reactions. acs.org For instance, in a study establishing the diastereoselectivity of the Meerwein–Ponndorf–Verley (MPV) reduction of (±)-benzoin isopropyl ether, ¹H NMR was crucial in identifying the erythro and threo diastereomeric alcohol products. acs.org By comparing the spectra of the reaction products with an authentic erythro sample, researchers can quantify the ratio of diastereomers formed. acs.org The chemical shifts and coupling constants of the protons provide definitive evidence for the relative stereochemistry of the products. acs.orgresearchgate.net
Mechanistic studies also heavily rely on NMR. For example, in the N-heterocyclic carbene (NHC)-catalyzed cross-benzoin reaction, ¹H NMR studies help to understand the kinetically controlled chemoselectivity of the reaction. science.gov Furthermore, NMR, in conjunction with other spectroscopic techniques like IR and mass spectrometry, is used to identify the products of chemo- and regioselective ring-opening reactions, providing insights into the reaction pathways. researchgate.net
Below is a table summarizing typical ¹H NMR spectral data for this compound.
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.10 - 8.00 | Multiplet |
| Methine Proton (-CH-O-) | 5.30 | Singlet |
| Methine Proton (-CH(CH₃)₂) | 3.60 - 3.80 | Septet |
| Methyl Protons (-CH(CH₃)₂) | 1.10 - 1.30 | Doublet |
Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry for Photoproduct Analysis
Mass spectrometry (MS) is an indispensable tool for identifying the products formed during the photolysis of this compound and its derivatives. This technique provides the molecular weight and fragmentation patterns of the resulting compounds, which are crucial for elucidating the photochemical reaction mechanisms.
When subjected to UV radiation, this compound, a known photoinitiator, undergoes α-cleavage (Norrish Type I reaction) to generate a benzoyl radical and an α-isopropoxybenzyl radical. city.ac.ukresearchgate.net Gas chromatography coupled with mass spectrometry (GC/MS) is frequently employed to separate and identify the various photoproducts in the reaction mixture. dss.go.th
Studies on related benzoin derivatives have utilized mass spectrometry to analyze the photoproducts, suggesting that similar fragmentation pathways would be observed for this compound. researchgate.net For example, in the photolysis of other benzoin ethers, the detection of compounds like benzoic acid and alkyl benzoates by MS supports the proposed radical-based mechanism. researchgate.net The fragmentation patterns observed in the mass spectra of the photoproducts help to piece together the complex series of reactions that occur after the initial cleavage, including radical recombination and disproportionation reactions.
Thermogravimetric Analysis (TG) in Catalyst Characterization for Synthesis
Thermogravimetric analysis (TGA) is a vital technique for characterizing the thermal stability and decomposition behavior of catalysts used in the synthesis of this compound. This method measures the change in mass of a sample as a function of temperature, providing critical information for determining optimal synthesis and calcination conditions for heterogeneous catalysts.
In the synthesis of benzoin ethers, heterogeneous catalysts such as hydrotalcites and metal carbonates are often employed. ysxbcn.comresearchgate.net TGA is used to study the thermal decomposition of these catalyst precursors. For example, in the preparation of a Ni(HCO₃)₂ catalyst for benzoin ethyl ether synthesis, TGA revealed that the precursor undergoes a two-stage decomposition corresponding to dehydration and decarboxylation. ysxbcn.com This analysis helped to identify 500 °C as the appropriate temperature for converting the Ni(HCO₃)₂ precursor into the active NiO phase. ysxbcn.com
Similarly, for Cu-Fe-hydrotalcite catalysts used in this compound synthesis, TGA showed that the decarbonation of the layered double hydroxide (B78521) (LDH) structure begins at 500 °C, guiding the choice of calcination temperature to obtain the desired metal oxides. researchgate.net By understanding the thermal behavior of the catalyst, researchers can ensure the formation of the desired active phases while avoiding catalyst degradation.
Transmission Electron Microscopy (TEM) in Catalyst Morphological Studies
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to investigate the morphology, size, and structure of catalysts employed in the synthesis of this compound at the nanoscale. sci-hub.se TEM provides high-resolution images that reveal the shape, size distribution, and porous nature of catalyst particles, which are critical factors influencing their catalytic activity and selectivity. core.ac.uk
In the context of synthesizing benzoin ethers, TEM has been used to characterize catalysts like Ni(HCO₃)₂. ysxbcn.com TEM images vividly showed that the catalyst pellets were aggregates of hexagonal platelets, forming a porous structure. ysxbcn.comresearchgate.net This porous morphology is advantageous as it increases the surface area available for the reaction.
Environmental TEM (ETEM) offers the additional capability of observing the catalyst under reaction conditions, allowing for in-situ characterization of structural changes that may occur during the synthesis process. core.ac.uk By correlating the morphological features observed with TEM to the catalytic performance, a deeper understanding of the structure-activity relationship can be established, leading to the design of more efficient catalysts. sci-hub.secore.ac.uk
UV-Vis Spectroscopy in Photoreaction Studies
UV-Vis spectroscopy is a fundamental analytical technique for studying the photoreactions of this compound. scribd.com This method measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the presence of chromophores. msu.edu
This compound is a photoinitiator that absorbs UV light, leading to its excitation and subsequent cleavage into radicals that initiate polymerization. city.ac.ukgoogleapis.com The UV-Vis absorption spectrum of this compound shows characteristic absorption bands in the UV region, which are essential for its function as a photoinitiator. city.ac.uk
In photoreaction studies, UV-Vis spectroscopy is used to monitor the disappearance of the photoinitiator and the formation of photoproducts over time. By observing the changes in the absorption spectrum during irradiation, the kinetics of the photoreaction can be determined. city.ac.uk Furthermore, photosensitization studies, where the reaction is initiated by another light-absorbing molecule (a photosensitizer), also utilize UV-Vis spectroscopy to investigate the energy transfer processes between the sensitizer (B1316253) and this compound, helping to elucidate whether the reaction proceeds through an excited singlet or triplet state. city.ac.uk
Emerging Research Areas and Interdisciplinary Connections
Interaction with Nanomaterials (e.g., Metal Nanoparticle Production)
Benzoin (B196080) isopropyl ether is utilized as a photoinitiator in processes that can involve nanomaterials. google.com Photoinitiators, such as benzoin ethers, are compounds that, upon exposure to light, generate reactive species like free radicals. google.com These species can initiate polymerization reactions, a process that can be used to encapsulate or interact with nanoparticles.
In the context of foam compositions, surface-modified nanoparticles can be dispersed within a vehicle that is then foamed. google.com The vehicle can contain photoinitiators, including benzoin isopropyl ether, to facilitate polymerization when exposed to UV light. google.com This suggests a role for the compound in the creation of polymer nanocomposites.
Furthermore, research into dendrimer-encapsulated nanoparticles (DENs) highlights a sophisticated method for creating metal nanoparticles with precise sizes and compositions. acs.org While not directly mentioning this compound, this field of nanoparticle synthesis represents a potential area for its application, particularly if photopolymerization is used to create the dendrimer or surrounding matrix. The interaction between the photo-generated radicals from this compound and the nanoparticle surface or capping agents could influence the final properties of the nanocomposite material.
Applications in Green Chemistry and Sustainable Synthesis
The synthesis of this compound itself is a focus of green chemistry initiatives, aiming to replace traditional methods that often involve toxic reagents like cyanide. researchgate.netresearchgate.net A significant development is the one-step synthesis of this compound from benzaldehyde (B42025) and isopropanol (B130326) using heterogeneous recyclable catalysts. researchgate.net
One such catalyst is a Cu-Fe-hydrotalcite, which has demonstrated high efficiency, achieving a 59.7% conversion of benzaldehyde with nearly 100% selectivity for this compound. researchgate.net This method avoids the use of cyanide and combines the condensation and etherification steps into a single, more sustainable process. researchgate.net The development of such catalytic systems aligns with the principles of green chemistry by minimizing waste, avoiding hazardous substances, and improving atom economy.
The broader context of green chemistry in education emphasizes the importance of incorporating sustainable and environmentally benign experiments into the curriculum. The synthesis and reactions of compounds like this compound provide practical examples for teaching these principles.
| Catalyst System | Reactants | Product | Conversion of Benzaldehyde | Selectivity for this compound | Reference |
| Cu-Fe-hydrotalcite | Benzaldehyde, Propanol | This compound | 59.7% | ~100% | researchgate.net |
Supramolecular Chemistry and Host-Guest Interactions
The synthesis of this compound using layered double hydroxides (LDHs) like Cu-Fe-hydrotalcite involves principles of supramolecular chemistry. researchgate.net In these systems, strong supramolecular interactions, including hydrogen bonding and electrostatic forces, occur between the host (the LDH layers) and the guest species (anions and water molecules). researchgate.net
While direct studies on this compound as a guest molecule in complex host-guest systems are not extensively documented in the provided results, the catalytic synthesis on structured materials like hydrotalcites inherently relies on these supramolecular phenomena. researchgate.net The interaction between reactants and the catalyst surface is a form of host-guest interaction that dictates the reaction's efficiency and selectivity.
Role in Advanced Catalysis and Reaction Control
This compound plays a role in the field of advanced catalysis, both in its synthesis and its potential applications. The development of novel catalysts for its one-step synthesis is a key area of research. For instance, N-doped WO3 nanobelts with oxygen vacancies and acid sites have been explored for the efficient C-C coupling synthesis of the compound. researchgate.net
Furthermore, the reduction of (±)-benzoin isopropyl ether is used as a model reaction to study the diastereoselectivity of different reducing agents, which is a fundamental aspect of reaction control. acs.org In a discovery-based laboratory experiment, the reduction of this α-chiral ketone by sodium borohydride (B1222165) (NaBH4) and aluminum isopropoxide (Al(OiPr)3) in the Meerwein–Ponndorf–Verley (MPV) reaction is compared. acs.org This allows for the investigation of how different reagents can control the stereochemical outcome of a reaction, leading to either the erythro or threo diastereomeric alcohol products. acs.org Such studies are vital for developing synthetic methods that can selectively produce a desired stereoisomer, a critical requirement in fields like pharmaceuticals and materials science.
The use of photocatalysts in conjunction with Brønsted bases for C-C bond formation reactions also represents an area of advanced catalysis where derivatives and related structures to this compound could be relevant. acs.org
| Reducing Agent | Substrate | Major Diastereomer Product | Reaction Type | Reference |
| NaBH4/ethanol (B145695) | (±)-Benzoin isopropyl ether | Varies | Hydride Reduction | acs.org |
| Al(OiPr)3/2-propanol | (±)-Benzoin isopropyl ether | Varies | Meerwein–Ponndorf–Verley (MPV) Reduction | acs.org |
Integration in Educational Research and Discovery-Based Learning
This compound has proven to be a valuable compound for integrating research concepts into the undergraduate chemistry curriculum, particularly through discovery-based learning experiments. acs.orgfordham.edued.gov A notable example is a collaborative laboratory experiment where students investigate the diastereoselectivity of the reduction of (±)-benzoin isopropyl ether. acs.org
In this experiment, students work in groups to perform reductions using different reagents and then use techniques like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the products. acs.org By comparing their results, they can quantitatively determine the ratio of diastereomers produced in each reaction. acs.org This inquiry-based approach allows students to experience the scientific process of investigation, collaboration, and data analysis, providing them with research-like experiences. researchgate.netacs.org
Such experiments not only reinforce theoretical concepts like stereochemistry and reaction mechanisms but also provide hands-on experience with modern analytical techniques. acs.org The use of this compound in these educational contexts helps bridge the gap between textbook knowledge and practical, real-world chemical research. fordham.edu
Q & A
Q. Experimental Design :
- Dose-response analysis : Vary concentrations (0.1–5.0 wt%) and measure curing kinetics via photo-DSC to track exothermic peaks .
- Mechanical testing : Compare tensile strength and glass transition temperature (Tg) of cured polymers using DMA .
- Real-time FTIR : Monitor C=C bond conversion rates at ~810 cm⁻¹ to quantify polymerization efficiency .
Key Finding : Concentrations >1.5 wt% may reduce crosslinking density due to radical recombination, while <0.5 wt% prolongs curing times .
Advanced: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound post-synthesis?
- HPLC with UV detection : Use a C18 column and acetonitrile/water mobile phase to quantify purity (>99% as per supplier specifications) .
- ¹H NMR : Identify isopropyl protons (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.2–7.8 ppm) to confirm substitution patterns .
- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and electron ionization .
- Elemental analysis : Validate C/H/O ratios against theoretical values (C: 80.28%, H: 7.14%, O: 12.58%) .
Advanced: How do the photophysical properties of this compound compare with other benzoin derivatives in initiating free radical polymerization, and what experimental approaches can elucidate these differences?
Q. Comparative Analysis :
- UV absorption spectra : this compound exhibits λmax at ~320 nm, red-shifted compared to benzoin methyl ether (λmax ~280 nm) due to the electron-donating isopropoxy group .
- Quantum yield measurements : Use actinometry (e.g., ferrioxalate) to quantify radical generation efficiency. This compound typically outperforms benzophenone derivatives in acrylate systems .
- Kinetic studies : Compare polymerization rates under identical UV intensities using photo-rheology to assess viscosity changes .
Contradiction Note : Some studies report faster curing with benzoin ethyl ether, likely due to differences in solubility or radical mobility in polar monomers .
Basic: What synthetic routes are commonly employed for the preparation of this compound, and what are their mechanistic underpinnings?
The synthesis typically involves:
Benzoin condensation : Catalyzed by cyanide or thiamine to form benzoin (α-hydroxy ketone) from benzaldehyde .
Etherification : React benzoin with isopropyl bromide via Williamson ether synthesis (SN2 mechanism) in alkaline conditions .
Key Steps :
- Use anhydrous conditions to prevent hydrolysis of the isopropyl halide.
- Purify via recrystallization (ethanol/water) to remove unreacted benzoin .
Advanced: How can researchers mitigate side reactions (e.g., oxidation or photodegradation) when using this compound in long-term UV-curing applications?
- Stabilizer additives : Incorporate 0.01–0.1 wt% hindered amine light stabilizers (HALS) to scavenge peroxyl radicals .
- Oxygen exclusion : Conduct curing under nitrogen atmosphere or using acrylate monomers with high oxygen tolerance (e.g., vinyl ethers) .
- Accelerated aging tests : Expose cured polymers to UV-B radiation (280–315 nm) and monitor yellowing via spectrophotometry (ΔE values) .
Advanced: What are the implications of conflicting data on this compound’s solubility in polar vs. nonpolar solvents, and how can this be resolved experimentally?
Data Conflict : Some sources report solubility in toluene but not ethanol , while others note limited solubility in hydrocarbons .
Resolution Strategy :
- Conduct solubility parameter calculations (Hansen parameters) to predict compatibility.
- Experimentally validate via cloud point titration using ethanol/hexane mixtures .
Finding : this compound is more soluble in aromatic solvents (δ ~18 MPa¹/²) than alkanes (δ ~14 MPa¹/²) due to phenyl group interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
